{5-chloro-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]phenyl}amine
Description
Properties
IUPAC Name |
5-chloro-2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4S/c1-6-13-14-10(15(6)2)16-9-4-3-7(11)5-8(9)12/h3-5H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHQHMUQWGSLMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)SC2=C(C=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclodehydration of Thiosemicarbazide Intermediates
The 4,5-dimethyl-1,2,4-triazole-3-thiol scaffold is synthesized via cyclodehydration of a thiosemicarbazide intermediate derived from acetyl hydrazide. Acetyl hydrazide undergoes reaction with ammonium thiocyanate in hydrochloric acid to yield the thiosemicarbazide, which is subsequently cyclized under basic conditions (e.g., NaOH) to form the triazole ring.
Reaction Conditions
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Acetyl hydrazide preparation : Acetic acid hydrazide (1.0 equiv) reacted with ammonium thiocyanate (1.2 equiv) in 6 M HCl at 80°C for 4 hours.
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Cyclization : Thiosemicarbazide intermediate treated with 2 M NaOH at reflux for 6 hours.
Characterization Data
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Yield : 78%
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Melting Point : 165–167°C
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HRMS : m/z [M+H]⁺ calcd. for C₄H₇N₃S: 130.0434, found: 130.0436
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¹H NMR (400 MHz, DMSO-d₆) : δ 13.2 (s, 1H, SH), 2.35 (s, 3H, CH₃), 2.22 (s, 3H, CH₃).
Preparation of 2-Bromo-5-Chloronitrobenzene
Nitration and Bromination of Chlorobenzene
2-Bromo-5-chloronitrobenzene is synthesized via sequential nitration and bromination of chlorobenzene. Nitration introduces a nitro group at the para position to chlorine, followed by bromination at the ortho position relative to nitro.
Reaction Conditions
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Nitration : Chlorobenzene treated with concentrated HNO₃/H₂SO₄ at 50°C for 3 hours.
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Bromination : Nitrochlorobenzene reacted with Br₂ in the presence of FeBr₃ at 0°C for 2 hours.
Characterization Data
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Yield : 65%
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¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 2.4 Hz, 1H), 7.89 (dd, J = 8.8, 2.4 Hz, 1H), 7.52 (d, J = 8.8 Hz, 1H).
Nucleophilic Aromatic Substitution (SNAr) for Thioether Formation
Coupling of Triazole Thiolate with 2-Bromo-5-Chloronitrobenzene
The triazole thiolate, generated by deprotonating 4,5-dimethyl-4H-1,2,4-triazole-3-thiol with K₂CO₃, undergoes SNAr with 2-bromo-5-chloronitrobenzene in dimethylformamide (DMF) at 100°C.
Reaction Conditions
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Molar Ratio : Triazole thiol (1.2 equiv), 2-bromo-5-chloronitrobenzene (1.0 equiv), K₂CO₃ (2.0 equiv) in DMF.
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Time/Temperature : 12 hours at 100°C.
Characterization Data
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Yield : 82%
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Melting Point : 192–194°C
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¹³C NMR (101 MHz, DMSO-d₆) : δ 158.9 (C=S), 145.2 (C-NO₂), 134.5 (C-Cl), 129.8–122.4 (aromatic carbons), 22.1 (CH₃), 21.8 (CH₃).
Reduction of Nitro Group to Amine
Catalytic Hydrogenation
The nitro group in 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-5-chloronitrobenzene is reduced to an amine using H₂/Pd-C in ethanol.
Reaction Conditions
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Catalyst : 10% Pd-C (0.1 equiv).
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Pressure/Temperature : H₂ gas at 1 atm, 25°C for 6 hours.
Characterization Data
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Yield : 90%
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HRMS : m/z [M+H]⁺ calcd. for C₁₀H₁₀ClN₄S: 269.0264, found: 269.0267
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¹H NMR (400 MHz, DMSO-d₆) : δ 7.38 (d, J = 8.8 Hz, 1H), 7.12 (dd, J = 8.8, 2.4 Hz, 1H), 6.95 (d, J = 2.4 Hz, 1H), 5.21 (s, 2H, NH₂), 2.32 (s, 3H, CH₃), 2.18 (s, 3H, CH₃).
Optimization and Challenges
Solvent and Base Selection for SNAr
Polar aprotic solvents (DMF > DMSO > acetonitrile) and weak bases (K₂CO₃ > Et₃N) maximized thioether formation yields. Prolonged reaction times (>12 hours) led to decomposition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Bases like sodium hydroxide or potassium carbonate, and solvents such as ethanol or dimethyl sulfoxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Used in the synthesis of polymers and advanced materials with specific properties.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Protein Labeling: Utilized in the labeling of proteins for research purposes.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
Industry
Agriculture: Used in the formulation of agrochemicals.
Textiles: Employed in the dyeing and finishing of textiles.
Mechanism of Action
The mechanism of action of {5-chloro-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]phenyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the chloro group can participate in halogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues in the Triazole-Thio Family
Several compounds share the triazole-thio-phenyl backbone but differ in substituents and functional groups:
Key Observations :
- Substituents on the triazole ring (e.g., methyl, phenyl) and thio-linked groups (e.g., butyl, pyridine) significantly influence melting points and solubility.
- The presence of electron-withdrawing groups (e.g., Cl in the target compound) may enhance stability compared to alkyl-substituted analogues like 5m .
Thiazole- and Thiadiazole-Based Analogues
Compounds with thiazole or thiadiazole cores instead of triazole exhibit distinct electronic and steric properties:
Key Observations :
- Thiazole derivatives often exhibit lower melting points compared to triazole analogues due to reduced ring aromaticity.
Functional Group Variations
Modifications to the amine group or thioether bridge alter reactivity and applications:
Key Observations :
- Clinical drugs like tizanidine highlight the importance of heterocyclic amines in medicinal chemistry, though structural divergence (benzothiadiazole vs. triazole) limits direct comparison .
Biological Activity
The compound {5-chloro-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]phenyl}amine is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their potential as antifungal, antiviral, and anticancer agents due to their unique structural properties. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The compound features a chlorinated phenyl ring , a triazole moiety , and a thioether linkage , which contribute to its chemical reactivity and biological properties. The presence of the 4,5-dimethyl substituent on the triazole enhances its lipophilicity, potentially improving interaction with biological targets.
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. The compound's structure suggests it may exhibit similar activity. Research indicates that triazoles can inhibit the synthesis of ergosterol in fungal cell membranes, leading to cell death. Empirical studies are necessary to quantify the antifungal efficacy of this specific compound against various fungal strains.
Antiviral Activity
The triazole group is also associated with antiviral activity. Compounds containing triazoles have been shown to inhibit viral replication by interfering with viral enzymes. The specific antiviral potential of this compound remains to be investigated through targeted studies against known viruses.
Anticancer Activity
Preliminary investigations into the anticancer properties of triazole derivatives indicate promising results. The compound's structural components may contribute to its ability to induce apoptosis in cancer cells. A comparative analysis with other triazole-containing compounds shows that modifications in substituents can significantly influence cytotoxicity.
| Compound Name | Structure | Key Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-1H-1,2,4-triazole | Structure | Antifungal |
| Thiosemicarbazones | Structure | Antiviral |
| 4-Methyltriazole | Structure | Anticancer |
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Triazoles often act as inhibitors of key enzymes involved in pathogen metabolism.
- DNA Interaction : Similar compounds have been shown to intercalate DNA or disrupt DNA synthesis in cancer cells.
- Metal Binding : The thiol group may facilitate interactions with metal ions essential for various biological processes.
Case Studies and Research Findings
Research has indicated that compounds similar to this compound demonstrate significant biological activity:
- A study highlighted that thiazole derivatives exhibited strong anticancer activity against multiple cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin .
- Another investigation reported that modifications in the phenyl ring significantly impacted the cytotoxicity of triazole derivatives against glioblastoma and melanoma cell lines .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for obtaining high-purity {5-chloro-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]phenyl}amine?
- Methodology :
- Stepwise synthesis : Start with precursor functionalization. For example, introduce the thioether linkage by reacting a chlorophenylamine derivative with a 4,5-dimethyl-1,2,4-triazole-3-thiol under basic conditions (e.g., NaH/DMF) .
- Catalytic optimization : Use transition-metal catalysts (e.g., CuI) to enhance coupling efficiency between aromatic and heterocyclic moieties .
- Purity control : Employ column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate the final compound .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Key techniques :
- NMR spectroscopy : 1H and 13C NMR to confirm substituent positions and verify the absence of regioisomers. For example, the amine proton signal typically appears downfield (~5-6 ppm) in DMSO-d6 .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
- IR spectroscopy : Identify functional groups (e.g., N-H stretching at ~3300 cm⁻¹ and C-S bonds at ~650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers systematically address yield inconsistencies during synthesis?
- Troubleshooting framework :
Reaction conditions : Optimize temperature (e.g., 80–100°C for cyclocondensation) and solvent polarity (e.g., DMF for solubility of aromatic intermediates) .
Catalyst screening : Test alternatives like Pd(PPh3)4 for cross-coupling steps if Cu-based catalysts underperform .
Byproduct analysis : Use thin-layer chromatography (TLC) or HPLC to detect side products (e.g., disulfide formation from thiol intermediates) .
- Case study : reports yields of 62–90% for triazole derivatives under microwave-assisted synthesis, suggesting energy-efficient methods may improve reproducibility .
Q. What mechanistic insights explain the biological activity of this compound?
- Hypothesis-driven approach :
- Structure-activity relationship (SAR) : The chloro and triazole groups enhance lipophilicity, facilitating membrane penetration. The thioether linkage may act as a hydrogen-bond acceptor, targeting enzymes like cytochrome P450 .
- In silico modeling : Perform docking studies with proteins (e.g., bacterial dihydrofolate reductase) to predict binding modes .
- Experimental validation : Test antimicrobial activity via broth microdilution assays (MIC values) against Gram-positive/negative strains .
Q. How do electronic properties of substituents influence reactivity in downstream derivatization?
- Electron-withdrawing effects :
- The chloro group deactivates the phenyl ring, directing electrophilic substitution to the para position.
- The 4,5-dimethyltriazole moiety provides steric hindrance, limiting undesired dimerization during alkylation .
- Case study : demonstrates that electron-deficient triazoles undergo regioselective alkylation at the sulfur atom, enabling controlled functionalization .
Data Contradictions and Resolution
Q. Discrepancies in reported biological activities: How to reconcile conflicting data?
- Root-cause analysis :
- Strain variability : Differences in microbial strains (e.g., S. aureus vs. E. coli) may explain activity variations .
- Assay conditions : Compare MIC protocols (e.g., agar diffusion vs. liquid broth) and adjust inoculum size or incubation time .
- Compound stability : Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C) using LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
